
4-(Chloromethyl)-2-(cyclopropylmethyl)-6-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(Chloromethyl)-2-(cyclopropylmethyl)-6-methylpyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrimidine ring substituted at the 4th position with a chloromethyl group, at the 2nd position with a cyclopropylmethyl group, and at the 6th position with a methyl group .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, pyrimidines are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The presence of the chloromethyl group might make the compound susceptible to nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For instance, the presence of the chloromethyl group might increase its reactivity .科学的研究の応用
Antiviral Activity
Pyrimidine derivatives, including those structurally related to 4-(Chloromethyl)-2-(cyclopropylmethyl)-6-methylpyrimidine, have been extensively investigated for their antiviral properties. For instance, studies on 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines have demonstrated their efficacy against a range of viruses, including herpes simplex type 1 and 2, varicella-zoster virus, and human immunodeficiency virus, showcasing the potential of pyrimidine derivatives in antiviral drug development (Holý et al., 2002).
Synthesis and Process Research
Pyrimidine derivatives also play a crucial role as intermediates in the synthesis of pharmaceuticals. The synthesis and optimization of 4,6-dichloro-2-methylpyrimidine, an important intermediate for anticancer drugs like dasatinib, illustrate the importance of pyrimidine derivatives in the pharmaceutical industry. Research in this area focuses on improving yields and developing more efficient synthesis routes, highlighting the compound's utility in drug development processes (Guo Lei-ming, 2012).
Chemical Structure and Reactivity Studies
The chemical structure and reactivity of pyrimidine derivatives, including studies on their non-covalent interactions and crystal structures, provide valuable insights into their potential applications. Investigations into compounds like 1-(4-chloromethylbenzoyl)-3-(4,6-di-substituted pyrimidine-2-yl)thioureas have contributed to a deeper understanding of their chemical behavior, which is essential for designing compounds with desired properties for various applications (Zhang et al., 2018).
Cytotoxic Activity and Pharmaceutical Applications
The cytotoxic activity of pyrimidine derivatives is another area of interest, with research focusing on the development of compounds for cancer therapy. The synthesis and evaluation of novel 5-methyl-4-thiopyrimidine derivatives, for example, have shown potential in targeting cancer cell lines, underscoring the importance of pyrimidine derivatives in medicinal chemistry and oncology (Stolarczyk et al., 2018).
作用機序
Safety and Hazards
特性
IUPAC Name |
4-(chloromethyl)-2-(cyclopropylmethyl)-6-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c1-7-4-9(6-11)13-10(12-7)5-8-2-3-8/h4,8H,2-3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBBHNMJNOUEAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CC2CC2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
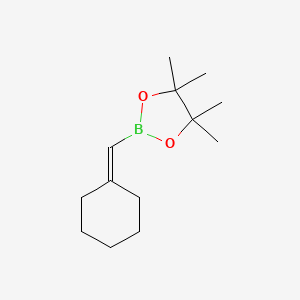
![Tert-butyl 3-(methylsulfonyloxymethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate](/img/structure/B2926922.png)

![Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-methoxybenzoate](/img/structure/B2926925.png)
![2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2926926.png)
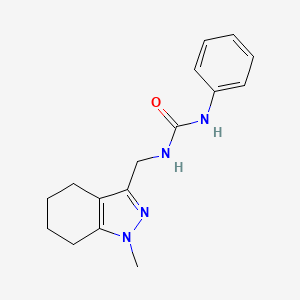
![N-(4-Cyanothian-4-yl)-[1,3]thiazolo[4,5-c]pyridine-2-carboxamide](/img/structure/B2926929.png)
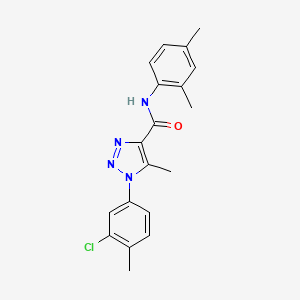
![(E)-1-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one oxalate](/img/structure/B2926931.png)
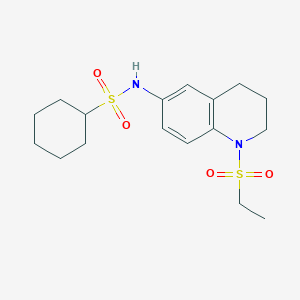

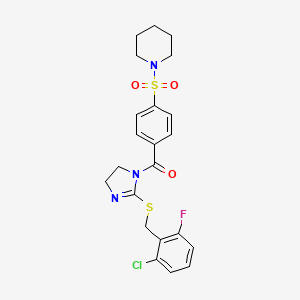
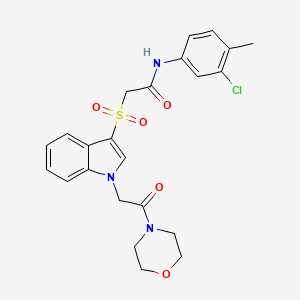
![[1-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B2926942.png)
